![molecular formula C10H12N5Na2O6P B12424064 disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of adenosine monophosphate, which is a fundamental building block of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, along with suitable solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and the maintenance of specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and chromatography.
化学反应分析
Types of Reactions
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate or adenosine triphosphate.
Reduction: Reduction reactions can convert the compound back to its nucleoside form, adenosine.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled pH levels.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with suitable catalysts and solvents.
Major Products Formed
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various nucleotide analogs with modified functional groups.
科学研究应用
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biologically active compounds.
Biology: Plays a role in studying cellular processes such as signal transduction, energy transfer, and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to nucleotide metabolism and signaling.
Industry: Utilized in the production of pharmaceuticals, diagnostic reagents, and biochemical research tools.
作用机制
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction. The molecular targets include kinases, phosphatases, and other enzymes that regulate cellular metabolism and function.
相似化合物的比较
Similar Compounds
Adenosine monophosphate: A nucleotide that serves as a precursor to disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate.
Adenosine diphosphate: A nucleotide involved in energy transfer and cellular metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
This compound is unique due to its specific structure and role in various biochemical processes. Unlike its analogs, it serves as an intermediate in the synthesis of higher-energy nucleotides and plays a crucial role in cellular signaling and metabolism.
属性
分子式 |
C10H12N5Na2O6P |
|---|---|
分子量 |
375.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI 键 |
SNYHHRDGEJPLGT-OJSHLMAWSA-L |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


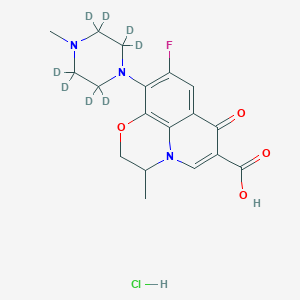
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

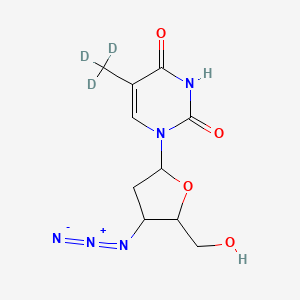

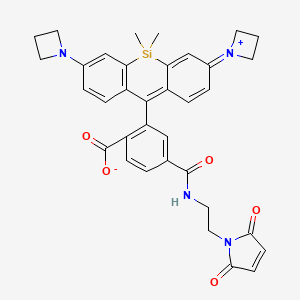
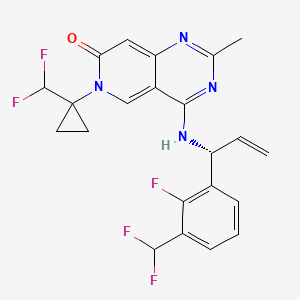

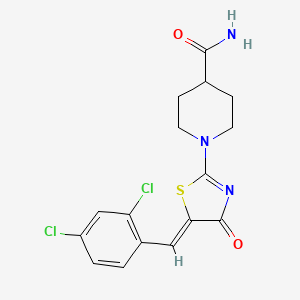
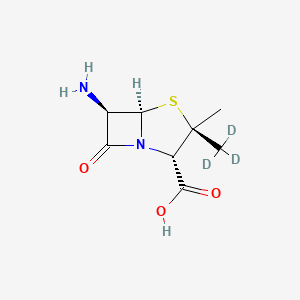
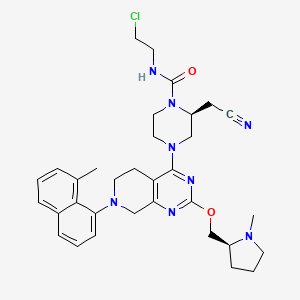
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
